molecular formula C16H13N3 B7469255 2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile

2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile

Cat. No. B7469255
M. Wt: 247.29 g/mol
InChI Key: MLNUTRHPOOLBJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile is a compound that belongs to the class of benzodiazepines. It has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanism of action of certain receptors in the brain. In

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile involves binding to the benzodiazepine site of the GABA-A receptor. This binding results in an increase in the activity of the receptor, which leads to an increase in the activity of the inhibitory neurotransmitter, GABA. This increase in GABA activity leads to a decrease in the activity of the neurons in the brain, which results in a calming effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile are related to its mechanism of action. The compound has been shown to have anxiolytic, sedative, and hypnotic effects. It has also been shown to have muscle relaxant properties. These effects are due to the compound's ability to increase the activity of the GABA-A receptor, which leads to a decrease in the activity of the neurons in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile in lab experiments is its ability to bind specifically to the benzodiazepine site of the GABA-A receptor. This specificity allows researchers to study the effects of the compound on the receptor and its associated processes. However, a limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the study of 2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile. One direction is the investigation of the compound's effects on other receptors and processes in the brain. Another direction is the development of more specific and selective compounds that can be used to study the GABA-A receptor and its associated processes. Finally, the development of new therapeutic agents based on the structure and mechanism of action of 2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile is also a promising future direction.

Synthesis Methods

The synthesis method of 2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile involves the reaction of 2-methyl-1H-benzimidazole with chloroacetonitrile, followed by the reaction of the resulting product with 2-chlorobenzaldehyde. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanism of action of certain receptors in the brain. It has been shown to bind to the benzodiazepine site of the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and other neurological processes.

properties

IUPAC Name

2-[(2-methylbenzimidazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-12-18-15-8-4-5-9-16(15)19(12)11-14-7-3-2-6-13(14)10-17/h2-9H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNUTRHPOOLBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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